2-(4-Methoxyphenyl)-3,5,6-trimethylpyrazine-1,4-diium-1,4-bis(olate)
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Overview
Description
2-(4-Methoxyphenyl)-3,5,6-trimethylpyrazine-1,4-diium-1,4-bis(olate) is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds characterized by a ring structure composed of two nitrogen atoms and four carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3,5,6-trimethylpyrazine-1,4-diium-1,4-bis(olate) typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with acetone and ammonium acetate under acidic conditions to form an intermediate product. This intermediate is then subjected to further reactions, including methylation and cyclization, to yield the final compound. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced techniques such as microwave-assisted synthesis can enhance reaction rates and yields. Additionally, purification steps like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-3,5,6-trimethylpyrazine-1,4-diium-1,4-bis(olate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and trimethyl groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-Methoxyphenyl)-3,5,6-trimethylpyrazine-1,4-diium-1,4-bis(olate) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as neuroprotection and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-3,5,6-trimethylpyrazine-1,4-diium-1,4-bis(olate) involves its interaction with specific molecular targets and pathways. For instance, it may modulate enzyme activities or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)acetonitrile: Shares the methoxyphenyl group but differs in the rest of the structure.
4-(4-Methoxyphenyl)-2-butanone: Contains a similar aromatic ring but with different substituents.
Uniqueness
What sets 2-(4-Methoxyphenyl)-3,5,6-trimethylpyrazine-1,4-diium-1,4-bis(olate) apart is its unique combination of methoxy and trimethyl groups attached to the pyrazine ring. This specific arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3,5,6-trimethyl-4-oxidopyrazin-1-ium 1-oxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9-10(2)16(18)14(11(3)15(9)17)12-5-7-13(19-4)8-6-12/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXUUGMKBDOZKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C(=C(N1[O-])C)C2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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